N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)pyrrolidine-1-sulfonamide
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Overview
Description
“N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)pyrrolidine-1-sulfonamide” is a compound that belongs to the class of triazolopyrazines . Triazolopyrazines are small organic frameworks that have been identified as potent ligands for numerous receptors . They have been recognized as “privileged structures” in medicinal chemistry, which means they often occur as structural fragments in therapeutic agents .
Synthesis Analysis
The synthesis of triazolopyrazines involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . A two-step route has been proposed for the synthesis of a wide range of new derivatives of 1,8-disubstituted bis [1,2,4]triazolo .Scientific Research Applications
Herbicidal Activity
Research has demonstrated that compounds within the [1,2,4]triazolo[4,3-a]pyrazin derivative family exhibit significant herbicidal activity. For instance, derivatives have been synthesized with the intention of inhibiting acetohydroxyacid synthase, a key enzyme in plant growth, showcasing potent herbicidal activity and faster degradation rates in soil, thereby offering potential as new herbicidal candidates (Chen et al., 2009).
Antimicrobial and Antifungal Applications
Sulfonamide derivatives containing [1,2,4]triazolo[4,3-a]pyrazin moieties have been explored for their antimicrobial properties. Studies have synthesized novel sulfone derivatives displaying good antifungal activities and insecticidal activity against various pathogens and pests, suggesting their utility in developing new antimicrobial agents (Xu et al., 2017).
Cardiovascular and Anticancer Effects
Compounds related to [1,2,4]triazolo[4,3-a]pyrazin derivatives have been studied for their potential cardiovascular benefits, including coronary vasodilating and antihypertensive activities. Some derivatives have shown promise as potential cardiovascular agents due to their potent activities in preclinical models (Sato et al., 1980). Additionally, modifications of related compounds have shown remarkable anticancer effects, indicating their potential in cancer therapy (Wang et al., 2015).
Mechanism of Action
Target of Action
Similar compounds, such as triazolo[4,3-a]pyrazine derivatives, have been found to exhibit antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains .
Mode of Action
It’s known that similar compounds have shown antibacterial activities . The compound likely interacts with its targets, leading to changes that inhibit the growth or survival of the bacteria.
Properties
IUPAC Name |
N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]pyrrolidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O3S/c1-20-11-10-15-14-9(17(10)7-4-12-11)8-13-21(18,19)16-5-2-3-6-16/h4,7,13H,2-3,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPNGMCAICNOFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN2C1=NN=C2CNS(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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